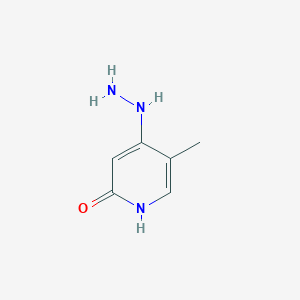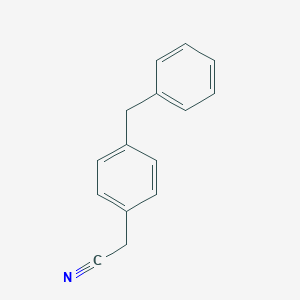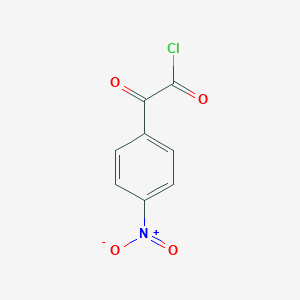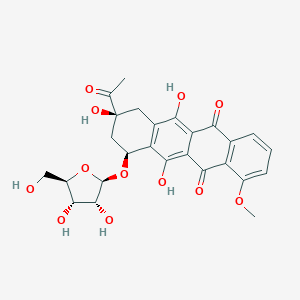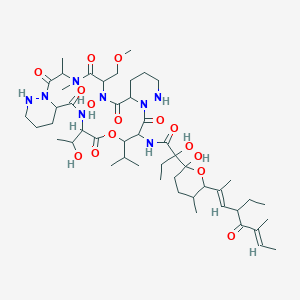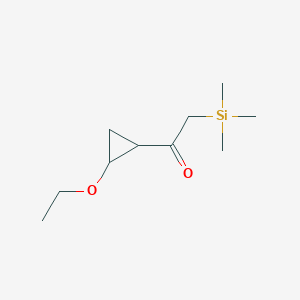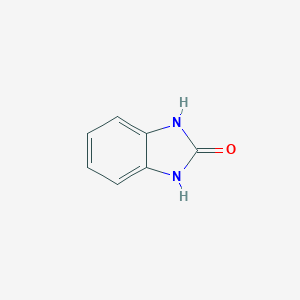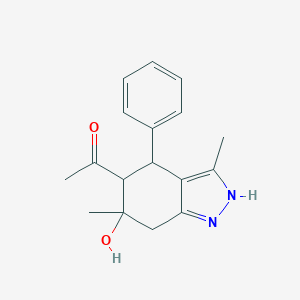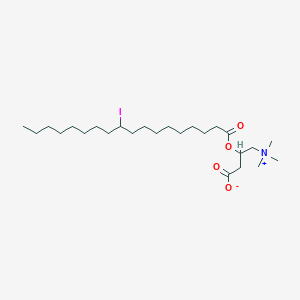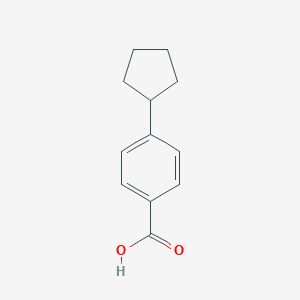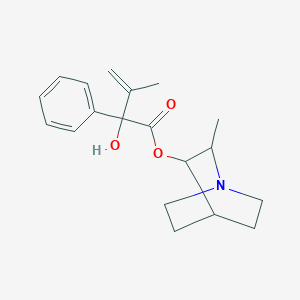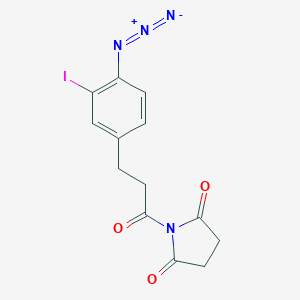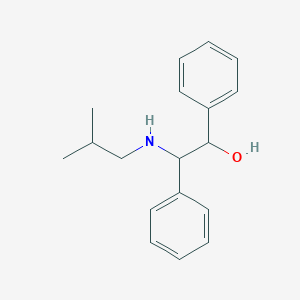
N-Isobutyl-1,2-diphenylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-1,2-diphenylethanolamine (IBE) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a chiral compound with two enantiomers, (R)-IBE and (S)-IBE, and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-Isobutyl-1,2-diphenylethanolamine is not fully understood, but it is believed to act as a selective α2-adrenergic receptor agonist. This results in the inhibition of sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. N-Isobutyl-1,2-diphenylethanolamine has also been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine.
Biochemische Und Physiologische Effekte
N-Isobutyl-1,2-diphenylethanolamine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as modulate the release of neurotransmitters such as norepinephrine and dopamine. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Isobutyl-1,2-diphenylethanolamine in lab experiments is its selectivity for α2-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-Isobutyl-1,2-diphenylethanolamine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-Isobutyl-1,2-diphenylethanolamine. One area of interest is the development of more selective α2-adrenergic receptor agonists, which could have potential therapeutic applications in the treatment of hypertension and anxiety disorders. Another area of interest is the study of the enantiomers of N-Isobutyl-1,2-diphenylethanolamine, as they may have different pharmacological properties. Finally, the development of new methods for synthesizing N-Isobutyl-1,2-diphenylethanolamine could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of N-Isobutyl-1,2-diphenylethanolamine involves the reaction of 1,2-diphenylethanol with isobutylamine in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a racemic mixture of (R)-N-Isobutyl-1,2-diphenylethanolamine and (S)-N-Isobutyl-1,2-diphenylethanolamine. The enantiomers can be separated using chiral chromatography or by using a chiral resolving agent.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-1,2-diphenylethanolamine has been extensively studied for its potential therapeutic applications. It has shown promising results as a selective α2-adrenergic receptor agonist, which makes it a potential candidate for the treatment of hypertension and anxiety disorders. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
108935-64-4 |
|---|---|
Produktname |
N-Isobutyl-1,2-diphenylethanolamine |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
2-(2-methylpropylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3 |
InChI-Schlüssel |
AFUDNVRZGPHSQO-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Synonyme |
IDPE N-isobutyl-1,2-diphenylethanolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cucurbit[8]uril](/img/structure/B11357.png)
